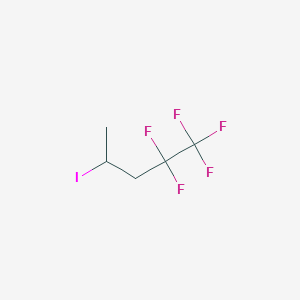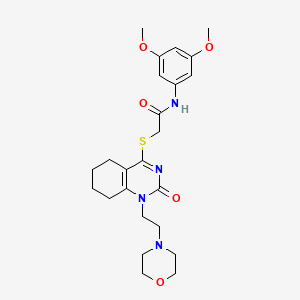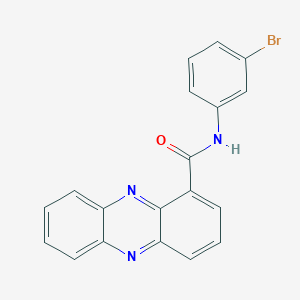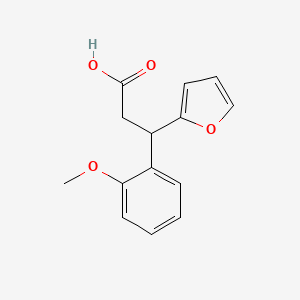
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid (FMPA) is a novel small molecule that has been studied for its potential applications in various fields of science. FMPA is a carboxylic acid and is composed of two aromatic rings connected by a carbon-carbon bond. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities. FMPA has been studied for its potential applications in drug discovery, biotechnology, and synthetic chemistry.
Applications De Recherche Scientifique
Renewable Building Blocks for Material Science
- Phloretic Acid as an Alternative to Phenol : Phloretic acid (a phenolic compound) has been explored as a sustainable alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This research highlights the potential of using naturally occurring compounds to introduce phenolic functionalities in solvent-free conditions, leading to materials with suitable thermal and thermo-mechanical properties for various applications. The study suggests that renewable acids like phloretic acid can provide specific properties of benzoxazine to aliphatic hydroxyl-bearing molecules or macromolecules, paving the way for numerous applications in materials science (Trejo-Machin et al., 2017).
Chemical Synthesis and Molecular Architecture
- Synthesis of Furan Derivatives : The synthesis of 1-propenylnaphthols and 3-arylnaphtho[2,1-b]furans from 3-arylallylnaphthyl ethers demonstrates a strategy to access a wide range of furan derivatives, highlighting the versatility of furan compounds in organic synthesis. This method emphasizes the potential for creating complex furan-based molecules with significant yields and high stereoselectivity, which could be analogous to the synthetic versatility of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid in forming diverse molecular architectures (Huang et al., 2017).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Activities of Furan Derivatives : A new furan derivative, 3-(5-oxo-2,5-dihydrofuran-3-yl) propanoic acid, was isolated from an endophytic fungus and exhibited potent antifungal activity against Fusarium graminearum and medium antibacterial activity against Streptococcus lactis. This finding suggests the potential of furan derivatives, including 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid, in developing new antifungal and antibacterial agents (Yang et al., 2018).
Photophysical Properties for Material Science
- Solvent Polarity Effects on Chalcone Derivatives : The study on the effect of solvent polarity on the photophysical properties of furan-chalcone derivatives emphasizes the significance of intramolecular charge transfer (ICT) interactions. These interactions result in significant shifts in absorption and fluorescence characteristics, suggesting applications in optoelectronics and sensors. The detailed analysis of dipole moments and HOMO–LUMO energy values provides insight into the electronic properties of furan derivatives, potentially applicable to 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid for designing materials with specific optical properties (Kumari et al., 2017).
Propriétés
IUPAC Name |
3-(furan-2-yl)-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-12-6-3-2-5-10(12)11(9-14(15)16)13-7-4-8-18-13/h2-8,11H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKURTHQHUGHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)



![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![N-[(4-Fluorophenyl)methyl]cyclopentanamine;hydrochloride](/img/structure/B2943106.png)
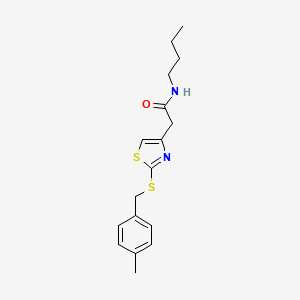
![3-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2943111.png)
![2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943112.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943118.png)
